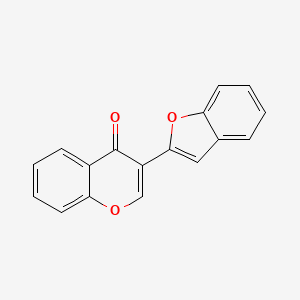

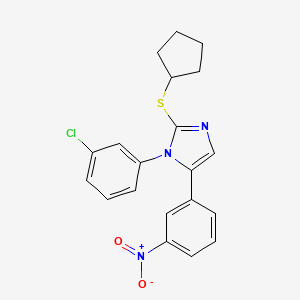

3-(1-benzofuran-2-yl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-benzofuran-2-yl)-4H-chromen-4-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .科学的研究の応用

Antimicrobial Activity

Benzofuranyl chromone derivatives have been investigated for their antimicrobial potential. Researchers have synthesized and characterized these compounds, evaluating their efficacy against various pathogens. Notably, compound 4e demonstrated the highest potency, with a minimum inhibition concentration (MIC) value of 125 µg/mL . Further studies explore the mechanism of action and potential clinical applications.

Antioxidant Properties

The same compound, 4e, also exhibited significant antioxidant activity. In diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assays, it displayed remarkable efficacy (32.62% ± 1.34%). Additionally, compound 4d showed notable ferric reducing antioxidant power (FRAP) activity (31.01% ± 4.35%), while 4a demonstrated metal chelating (MC) activity (27.11% ± 1.06%) . These findings highlight the potential use of benzofuranyl chromones as natural antioxidants.

Heterocyclic Synthesis

3-(1-benzofuran-2-yl)-4H-chromen-4-one serves as a precursor for synthesizing novel heterocycles. Reactions with various compounds, such as 3-oxo-3-phenylpropanenitrile and hydrazides, yield diverse heterocyclic derivatives. These derivatives exhibit unique properties and may find applications in drug discovery and materials science .

Natural Source and Bioactivity

Benzofuranyl derivatives are widespread in plants, and their natural sources contribute to their pharmacological relevance. Researchers have explored their bioactivity, including antitumor, anti-inflammatory, and antiviral effects. Understanding their natural occurrence aids in drug development and inspires further investigations .

Oxazole Derivatives

The compound has also been used to synthesize 3-(1-benzofuran-2-yl)-5-substituted aryl-1,2-oxazole derivatives. These derivatives exhibit antibacterial properties and may have applications in medicinal chemistry. The synthetic route involves reacting benzofuran chalcone with hydroxylamine hydrochloride in ethanol .

Safety and Hazards

The safety data sheet for a similar compound, “1-(1-Benzofuran-2-yl)-2-bromoethan-1-one”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

将来の方向性

Benzofuran compounds, including “3-(1-benzofuran-2-yl)-4H-chromen-4-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research could focus on exploring their full therapeutic potential for the treatment of various diseases .

作用機序

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications as pharmacological agents .

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating diverse pharmacological activities . This suggests that these compounds may affect multiple biochemical pathways, leading to their observed biological activities.

Pharmacokinetics

The bioavailability of benzofuran compounds is generally considered to be good due to their versatile and unique physicochemical properties .

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cells.

Action Environment

It is known that changes in lifestyle and environmental factors can influence the occurrence of diseases such as cancer . Therefore, it is plausible that environmental factors could also influence the action and efficacy of benzofuran compounds.

特性

IUPAC Name |

3-(1-benzofuran-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDUNTTZGGLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzofuran-2-yl)chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)